N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
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Overview
Description
Preparation Methods
The synthesis of N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazine: This compound has a similar structure but contains a hydrazine group instead of a hydroxylamine group.
N-[1-(4-nitrophenyl)piperidin-4-ylidene]amine: This compound contains an amine group instead of a hydroxylamine group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOTQQRXVZHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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